Cas no 824401-08-3 (Benzene, 1,1'-(1,3-dimethyl-1,4-butanediyl)bis-)

824401-08-3 structure
Product name:Benzene, 1,1'-(1,3-dimethyl-1,4-butanediyl)bis-
Benzene, 1,1'-(1,3-dimethyl-1,4-butanediyl)bis- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1,1'-(1,3-dimethyl-1,4-butanediyl)bis-
- (4-methyl-5-phenylpentan-2-yl)benzene
- DTXSID70624217
- 824401-08-3
- 1,1'-(2-Methylpentane-1,4-diyl)dibenzene
-
- Inchi: InChI=1S/C18H22/c1-15(14-17-9-5-3-6-10-17)13-16(2)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3
- InChI Key: QYJGEFDDLJJUOZ-UHFFFAOYSA-N
- SMILES: CC(CC1=CC=CC=C1)CC(C)C2=CC=CC=C2
Computed Properties
- Exact Mass: 238.172150702g/mol
- Monoisotopic Mass: 238.172150702g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 0Ų
Benzene, 1,1'-(1,3-dimethyl-1,4-butanediyl)bis- Related Literature
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
824401-08-3 (Benzene, 1,1'-(1,3-dimethyl-1,4-butanediyl)bis-) Related Products
- 827-52-1(Phenylcyclohexane)
- 1726-12-1(Pentane-1,1-diyldibenzene)
- 1530-03-6(1,1-diphenylpropane)
- 2049-95-8(Tert-Pentylbenzene)
- 1087-02-1(1,4-Dicyclohexylbenzene)
- 2719-52-0(2-Phenylpentane)
- 780-68-7(1-Phenyladamantane)
- 1530-04-7(1,1-Diphenylhexane)
- 1889400-31-0(2-(2-(difluoromethyl)phenoxy)acetic acid)
- 2229681-37-0(3-(1,3-benzothiazol-2-yl)prop-2-en-1-amine)
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